molecular formula C21H24N4S B4694312 2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 828273-07-0

2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4694312
CAS No.: 828273-07-0
M. Wt: 364.5 g/mol
InChI Key: XTTZDOAHIOGBPO-UHFFFAOYSA-N
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Description

2-(1-Adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a polycyclic heteroaromatic compound featuring a fused thieno-triazolo-pyrimidine core with a cyclopentane ring and a bulky adamantylmethyl substituent.

Key structural features include:

  • Thieno-triazolo-pyrimidine core: A fused heterocyclic system combining sulfur (thiophene), nitrogen (triazole), and pyrimidine rings.
  • Cyclopentane ring: The 9,10-dihydro-8H-cyclopenta group introduces conformational rigidity.
  • Adamantylmethyl substituent: A bulky, lipophilic group at position 2, likely influencing steric interactions and solubility.

Properties

IUPAC Name

4-(1-adamantylmethyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-2-15-16(3-1)26-20-18(15)19-23-17(24-25(19)11-22-20)10-21-7-12-4-13(8-21)6-14(5-12)9-21/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZDOAHIOGBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CC56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106600
Record name 9,10-Dihydro-2-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828273-07-0
Record name 9,10-Dihydro-2-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828273-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-2-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4S
  • Molecular Weight : 298.41 g/mol
  • IUPAC Name : 2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results showed promising IC50 values indicating effective potency:
    • MCF-7: IC50 = 19.4 ± 0.22 μM
    • HCT-116: IC50 = 57.01 μM
    • PC-3: IC50 = 25.23 μM compared to doxorubicin (IC50 = 40.0 ± 3.9 μM) .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and kinases involved in cell cycle regulation. Notably:

  • Enzyme Targets : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for the progression of the cell cycle .
  • Molecular Docking Studies : In silico studies suggest that the compound can effectively bind to the active sites of target enzymes like EGFR and PI3K, further supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at the adamantyl group and substitutions on the triazole ring significantly influence biological activity:

CompoundSubstitutionIC50 (μM)Cell Line
10b4-bromophenyl19.4 ± 0.22MCF-7
10eAnthracen-9-yl14.5 ± 0.30MCF-7
DoxorubicinN/A40.0 ± 3.9MCF-7

This table highlights how specific structural features correlate with enhanced cytotoxicity against cancer cells.

Study on Thienopyrimidine Derivatives

A comprehensive study on thienopyrimidine derivatives revealed that compounds with bulky lipophilic substituents exhibited superior anticancer properties compared to those with smaller groups. For example:

  • Derivative Analysis : Derivatives with larger aryl moieties showed increased potency against MCF-7 cells and favorable pharmacokinetic profiles .

In Vivo Studies

In vivo experiments using animal models have demonstrated that selected derivatives of the compound can significantly reduce tumor sizes without notable toxicity to normal tissues. This suggests a favorable therapeutic index for potential clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives from the evidence, focusing on substituents, physicochemical properties, and synthetic pathways.

Physicochemical and Spectral Properties

  • Melting Points: Methylamino derivative (15a): 286°C Ethylamino derivative (15b): 327°C Adamantylmethyl analog: Expected higher due to increased rigidity (data unavailable).
  • Spectral Data :
    • IR spectra of analogs show NH stretches at ~3300 cm⁻¹ and C=N stretches at ~1600–1615 cm⁻¹ .
    • ¹H NMR of 15a reveals singlet peaks for methyl groups (δ 3.35–3.81) and aromatic protons (δ 7.81–8.55) . The adamantylmethyl group would likely exhibit distinct upfield shifts for aliphatic protons.
  • Lipophilicity: Adamantylmethyl and furan-nitrophenoxy derivatives (logP ~4.18) are more lipophilic than methylamino (logP ~1.5–2.0, estimated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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